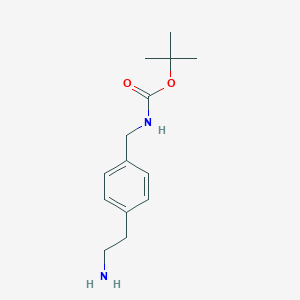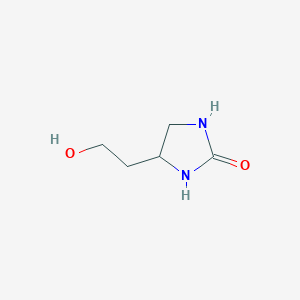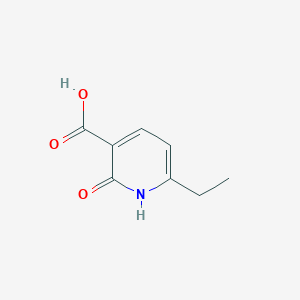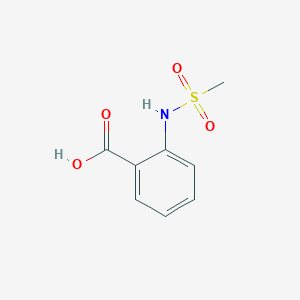
Hydrogen(.)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen is the first element in the periodic table and one of the most common elements found on Earth. It is the lightest known element and an estimated 90 percent of the universe is composed of hydrogen . It is a colorless, odorless, tasteless, and flammable gaseous substance .
Synthesis Analysis
Hydrogen is produced by various methods such as water electrolysis, steam methane reforming, methane pyrolysis, and coal gasification . It is also produced by the reaction of highly electropositive metals with water, and less reactive metals with acids .Molecular Structure Analysis
A hydrogen molecule consists of two hydrogen atoms. Hydrogen-bonded frameworks are used for molecular structure determination . Nuclear magnetic resonance (NMR) is particularly useful in identifying the positions of hydrogen atoms (1H) in molecules .Chemical Reactions Analysis
Hydrogen exhibits diverse chemical reactions. For instance, it burns in air to form water . It also reacts with chlorine to form hydrogen chloride . Hydrogen also forms hydrides when it reacts with other elements .Physical And Chemical Properties Analysis
Hydrogen is a colorless and odorless gas at room temperature and is the lightest gas, being about 1/14 as dense as air . It has a wide range of flammable concentrations in air and lower ignition energy than gasoline or natural gas .科学的研究の応用
Hydrogen Storage and Metal Hydrides : Hydrogen's interaction with metals, particularly in the form of metal hydrides, is critical for reversible hydrogen storage. This is significant for the potential future hydrogen economy. Metal-hydride systems are also interesting for sensor applications due to hydrogen's high diffusivity (Quaas, Wulff, Ivanova, & Helm, 2009).
Water Electrolysis for Hydrogen Production : Developing efficient electrocatalysts for water electrolysis is a crucial research field. This process can achieve sustainable and high-purity hydrogen production, with current focus on cost-effective and efficient non-precious metal-based electrocatalysts (Anwar, Khan, Zhang, & Djire, 2021).
Carbon Nanotubes for Hydrogen Storage : Hydrogen storage methods, including those utilizing carbon nanotubes, are being researched for compact, safe, and efficient solutions. Carbon nanotubes are explored for their hydrogen uptake mechanisms (Ilango & Gupta, 2013).
Green Hydrogen in Marine Power Plants : Hydrogen fuel is applied in marine power plants to replace fossil fuels. Applications include hydrogen internal combustion engines, hydrogen gas turbines, and fuel cells (Ammar & Alshammari, 2018).
MOF Membranes for D2/H2 Separation : Metal-organic frameworks (MOFs) are explored for efficient separation of hydrogen isotopes, with high-throughput screening to identify MOFs with the best selectivity and capacity for D2/H2 separation (Zhou, Vassallo, & Wu, 2020).
Photosynthetic Hydrogen Production by Green Algae : The potential exploitation of green algae in commercial H2-production is being investigated, including the cloning of [Fe]-hydrogenase genes in green algal species (Melis & Happe, 2004).
Hydrogen Safety in Hydrogen-Oxygen Steam Generators : Research on hydrogen safety, particularly in hydrogen-oxygen steam generators, focuses on heat and mass transfer processes and the development of automated systems for experimental investigation (Molotov, Schastlivtsev, Yamshchikova, & Molotova, 2021).
Photofermentative Hydrogen Production : The optimization of photofermentative H2 production using purple non-sulfur bacteria in combined systems is a key research area. This includes process optimization on real feedstock like olive mill wastewater (Eroglu, Özgür, Eroğlu, Yücel, & Gündüz, 2014).
作用機序
将来の方向性
Clean hydrogen is currently enjoying unprecedented political and business momentum, with the number of policies and projects around the world expanding rapidly . It is increasingly recognized as a clean and reliable energy vector for decarbonization and defossilization by various sectors . The global hydrogen demand is projected to increase from 70 million tonnes in 2019 to 120 million tonnes by 2024 .
特性
IUPAC Name |
hydrogen |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKVEUIGOORGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.0080 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrogen(.) | |
CAS RN |
162303-51-7 |
Source


|
| Record name | Tetra-n-butyl titanate, polymer with water | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)









